molecular formula C8H8BrN3 B2832852 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1781102-25-7

6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B2832852
CAS No.: 1781102-25-7
M. Wt: 226.077
InChI Key: HOGKPEUPMSQGIA-UHFFFAOYSA-N
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Description

6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the CAS Number: 1781102-25-7 . It has a molecular weight of 226.08 . It is in powder form .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . These compounds were synthesized based on scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C8H8BrN3/c1-5-8-7 (12 (2)11-5)3-6 (9)4-10-8/h3-4H,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 226.08 . It is in powder form .

Scientific Research Applications

Heterocyclic Compound Synthesis

A key aspect of research involving 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine is its role in the synthesis of heterocyclic compounds. For example, the work by Mohareb and MegallyAbdo (2015) demonstrates the use of 3-bromoacetylcoumarin, a compound with some structural similarity, as a starting material for synthesizing various heterocyclic derivatives including pyran, pyridine, and pyrazole derivatives. These compounds exhibited significant cytotoxic effects against various human cancer cell lines, showcasing their potential in anticancer research (Mohareb & MegallyAbdo, 2015).

Coordination Chemistry and Metal Complexes

Research on pyrazolylpyridine derivatives, closely related to the target compound, highlights their application in coordination chemistry and the formation of metal complexes. Omondi et al. (2018) and Nyamato et al. (2016) explored the synthesis and kinetics of substitution reactions of pyrazolylpyridine derivatives with metals such as ruthenium and nickel, respectively. These complexes showed potential for applications ranging from catalysis to the study of reaction mechanisms in organometallic chemistry (Omondi et al., 2018); (Nyamato et al., 2016).

Antibacterial and Antimicrobial Applications

The synthesis of new polyheterocyclic ring systems derived from similar compounds, as described by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019), involves the creation of pyrazolo[3,4-b]pyridine-based heterocycles. These compounds were evaluated for their in vitro antibacterial properties, suggesting potential applications in developing new antimicrobial agents (Abdel‐Latif et al., 2019).

Polymerization and Material Science

In the realm of material science, the synthesis of nickel(II) complexes bearing pyrazolylpyridines has implications for ethylene oligomerization, as investigated by Nyamato et al. (2016). These complexes serve as catalysts in producing specific oligomers, underlining the importance of such compounds in polymer science and industrial applications (Nyamato et al., 2016).

Safety and Hazards

The safety information for 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 .

Properties

IUPAC Name

6-bromo-1,3-dimethylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-8-7(12(2)11-5)3-6(9)4-10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGKPEUPMSQGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1N=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781102-25-7
Record name 6-bromo-1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine
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